2-Chloro-4-methylaniline
Overview
Description
2-Chloro-4-methylaniline, also known as 4-amino-3-chlorotoluene, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methyl group at the fourth position. This compound is a clear yellow to pale brown liquid at room temperature and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
2-Chloro-4-methylaniline, also known as 2-Chloro-p-toluidine or 4-Amino-3-chlorotoluene , is a chemical compound used in various applicationsIt’s known to be used as an intermediate in the synthesis of other compounds .
Mode of Action
It’s known that it can participate in various chemical reactions due to the presence of the amino (-nh2) and chloro (-cl) functional groups . These groups can undergo reactions with other compounds, leading to changes in their structure and properties.
Biochemical Pathways
For example, it has been used as an intermediate in the preparation of reverse transcriptase inhibitors of HIV-1 .
Result of Action
It’s known that this compound can be toxic and is a severe eye and skin irritant . It’s also reported to emit toxic fumes of Chlorine and Nitrogen oxides when heated to decomposition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to be stored in a dark place under an inert atmosphere at room temperature . This suggests that exposure to light or reactive gases could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4-methylaniline are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For example, it has been reported that this compound can be metabolized by a soil pseudomonad via an ortho-cleavage pathway .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that similar compounds, such as 4-chloro-o-toluidine, can have significant effects on cells. For example, 4-chloro-o-toluidine has been shown to induce hemangiosarcomas and hemangioendotheliomas in mice
Molecular Mechanism
It is known that similar compounds can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that similar compounds can have dose-dependent effects. For example, the LD50 (oral, rats) for 4-chloro-o-toluidine is 670 mg/kg
Metabolic Pathways
The metabolic pathways of this compound are not fully understood. It is known that similar compounds can be metabolized via various pathways. For example, 4-chloro-o-toluidine can be metabolized via the nitrosation pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methylaniline can be synthesized through several methods. One common method involves the chlorination of 4-methylaniline (p-toluidine) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Another method involves the reduction of 2-chloro-4-nitrotoluene. This process includes the nitration of 4-chlorotoluene to form 2-chloro-4-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group to an amino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 2-chloro-4-methylcyclohexylamine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-chloro-4-methylcyclohexylamine.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methylaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylaniline: Similar in structure but with the chlorine atom at the sixth position.
4-Chloro-2-methylaniline: Similar in structure but with the chlorine atom at the fourth position.
2-Chloroaniline: Lacks the methyl group, only has the chlorine atom at the second position.
Uniqueness
2-Chloro-4-methylaniline is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYLSRFSXKAYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022083 | |
Record name | 2-Chloro-4-methylaniline | |
Source | EPA DSSTox | |
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Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [MSDSonline] | |
Record name | 2-Chloro-p-toluidine | |
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Boiling Point |
219 °C @ 732 MM HG | |
Record name | 2-CHLORO-P-TOLUIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
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Solubility |
SLIGHTLY SOL IN WATER, ACETONE | |
Record name | 2-CHLORO-P-TOLUIDINE | |
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Density |
1.151 @ 20 °C | |
Record name | 2-CHLORO-P-TOLUIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
615-65-6 | |
Record name | 2-Chloro-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-65-6 | |
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Record name | 2-Chloro-p-toluidine | |
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Record name | 2-Chloro-4-methylaniline | |
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Record name | Benzenamine, 2-chloro-4-methyl- | |
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Record name | 2-Chloro-4-methylaniline | |
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Record name | 2-chloro-p-toluidine | |
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Record name | 2-CHLORO-P-TOLUIDINE | |
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Record name | 2-CHLORO-P-TOLUIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
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Melting Point |
7 °C | |
Record name | 2-CHLORO-P-TOLUIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of 2-Chloro-4-methylaniline in rat liver microsomes and how does this relate to its mutagenicity?
A1: Research on rat liver microsomes revealed that this compound undergoes metabolism primarily through side-chain C-hydroxylation, leading to the formation of benzyl alcohols and benzaldehydes, and N-hydroxylation, resulting in hydroxylamines and nitroso derivatives []. Interestingly, aromatic ring hydroxylation was not found to be a major metabolic route for this compound. Notably, the rate of N-hydroxylation was found to be higher for this compound compared to its 2-bromo counterpart, which aligns with its observed higher mutagenicity [].
Q2: How does the halogen substituent in 2-halogenated 4-methylanilines affect their microsomal metabolism?
A2: Studies have shown that the type of halogen substituent in 2-halogenated 4-methylanilines can significantly influence their rate of microsomal metabolism. Specifically, the rate of side-chain C-hydroxylation increases as follows: 2-fluoro-4-methylaniline < this compound < 2-bromo-4-methylaniline []. This suggests that the larger and more easily polarizable bromine atom facilitates the C-hydroxylation process. Conversely, N-hydroxylation rates follow a different trend: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < this compound []. This variation highlights the complex interplay between halogen size, electronic properties, and enzyme specificity in determining metabolic pathways.
Q3: What novel metabolite of 2-halogenated 4-methylanilines was identified in rat liver microsomes?
A3: In addition to the typical metabolites, a novel microsomal metabolite identified as a secondary amine, specifically a halogenated N-(4'-aminobenzyl)-4-methylaniline, was discovered during the investigation of 2-halogenated 4-methylanilines []. This finding underscores the potential for complex and unexpected metabolic transformations of these compounds.
Q4: How does the stability of nitrenium ions relate to the genotoxicity of this compound?
A4: In silico analysis revealed that this compound forms a relatively stable nitrenium ion, as indicated by its AM1 value []. This stability is thought to contribute to its high mutagenic potential, which was confirmed by its significant activity in Ames tests []. These findings suggest that the formation of stable electrophilic intermediates like nitrenium ions may play a key role in the genotoxicity of this compound.
Q5: Can you elaborate on the analytical techniques employed in the study of this compound and its metabolites?
A5: Researchers utilized High-performance liquid chromatography (HPLC) to separate and identify the metabolites of this compound generated by rat liver microsomes []. This technique allowed for the detection and quantification of various metabolites, including those produced through C-hydroxylation and N-hydroxylation. Moreover, other studies employed techniques like Fourier transform infrared (FT-IR) and FT-Raman spectroscopy in conjunction with theoretical calculations to elucidate the molecular structure and vibrational characteristics of this compound [, ]. This combined approach provides a comprehensive understanding of the compound's physicochemical properties.
Q6: What are the implications of this compound being detected in environmental water samples?
A6: The detection of this compound in environmental water samples raises concerns due to its known mutagenicity [, ]. This finding highlights the need for sensitive analytical methods, such as hollow fiber-based liquid-phase microextraction coupled with capillary electrophoresis and amperometric detection, to monitor its presence in water resources []. Such monitoring is crucial for assessing potential ecological risks and safeguarding human health.
Q7: Beyond its potential genotoxicity, are there other notable properties or applications of this compound?
A7: While the toxicological profile of this compound is a significant area of research, it's also a key building block in the synthesis of various organic compounds. For instance, it serves as a precursor for developing novel oxime derivatives exhibiting antioxidant activities []. Additionally, this compound is employed in the synthesis of disazo disperse dyes, which find applications in textile dyeing, specifically for nylon 6 fabrics [].
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